2-(Piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol
CAS No.:
Cat. No.: VC15854703
Molecular Formula: C14H18F3NO
Molecular Weight: 273.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18F3NO |
|---|---|
| Molecular Weight | 273.29 g/mol |
| IUPAC Name | 2-piperidin-1-yl-2-[2-(trifluoromethyl)phenyl]ethanol |
| Standard InChI | InChI=1S/C14H18F3NO/c15-14(16,17)12-7-3-2-6-11(12)13(10-19)18-8-4-1-5-9-18/h2-3,6-7,13,19H,1,4-5,8-10H2 |
| Standard InChI Key | BMYZSBLARQQXQX-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C(CO)C2=CC=CC=C2C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₄H₁₈F₃NO) features three distinct moieties:
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A piperidine ring (C₅H₁₁N) providing basicity and conformational flexibility.
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A 2-(trifluoromethyl)phenyl group (C₇H₄F₃) contributing hydrophobic and electron-withdrawing effects.
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An ethanol bridge (C₂H₅O) enabling hydrogen bonding and derivatization .
The trifluoromethyl group at the phenyl ring’s ortho position creates steric hindrance, influencing rotational barriers around the C–N bond in the piperidine-ethanol linkage . X-ray crystallography of related compounds reveals chair conformations in piperidine rings and dihedral angles of 75–80° between aromatic and amide planes, suggesting similar structural behavior .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Weight | 273.29 g/mol | |
| SMILES | C1CCN(CC1)C(CO)C2=CC=CC=C2C(F)(F)F | |
| InChIKey | BMYZSBLARQQXQX-UHFFFAOYSA-N | |
| Predicted LogP | 3.2 (indicating high lipophilicity) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct splitting patterns:
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¹H NMR: Piperidine protons exhibit deshielding (δ 3.2–2.5 ppm) due to electron-withdrawing effects from the trifluoromethyl group .
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¹³C NMR: The syn α-carbon adjacent to the carbonyl group shows a 5.0 ppm upfield shift compared to the anti position, reflecting restricted rotation .
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19F NMR: A singlet at δ -62 ppm confirms the trifluoromethyl group’s presence .
Synthesis and Reaction Pathways
Synthetic Routes
While no explicit synthesis for 2-(piperidin-1-yl)-2-(2-(trifluoromethyl)phenyl)ethanol is documented, patent literature describes general methods for analogous 2-(piperidin-1-yl)ethanol derivatives :
Step 1: Nucleophilic Addition
React 2-(trifluoromethyl)benzaldehyde with piperidine in ethanol under acidic conditions to form the corresponding imine intermediate .
Step 2: Reduction
Reduce the imine using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the ethanolamine product .
Step 3: Purification
Crystallize the crude product from ethyl acetate/hexane mixtures, achieving >95% purity .
Table 2: Representative Reaction Conditions
| Parameter | Condition | Source |
|---|---|---|
| Temperature | 0–25°C (Step 1); 50°C (Step 2) | |
| Catalyst | 10% Pd/C (Step 2) | |
| Yield | 65–78% after crystallization |
Side Reactions and Byproducts
Competing pathways in related syntheses include:
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Isothiocyanate Formation: Reaction with thiocyanate ions produces benzothiazinone byproducts .
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Oxidation: Ethanol moieties may oxidize to ketones under aerobic conditions.
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for introducing fluorinated groups into CNS-targeted drugs .
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Prodrug Design: The hydroxyl group facilitates esterification for controlled release formulations.
Material Science
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Liquid Crystals: Trifluoromethyl groups enhance anisotropic polarizability in mesogenic compounds .
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Polymer Additives: Improves thermal stability in fluoropolymer blends.
Comparative Analysis with Structural Analogs
Table 3: Comparison of Piperidine Derivatives
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